REACTION_CXSMILES
|
[ClH:1].[C:2]([N-:4][C:5](=[C:8]([C:11]#[N:12])[C:9]#[N:10])[CH2:6][CH3:7])#[N:3].[Na+]>>[NH2:12][C:11]1[C:8]([C:9]#[N:10])=[C:5]([CH2:6][CH3:7])[N:4]=[C:2]([Cl:1])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
sodium cyano[1-(dicyanomethylidene)propyl]-azanide
|
Quantity
|
178.76 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)[N-]C(CC)=C(C#N)C#N.[Na+]
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 30° C
|
Type
|
CUSTOM
|
Details
|
the solid that is formed
|
Type
|
CUSTOM
|
Details
|
is isolated
|
Type
|
FILTRATION
|
Details
|
by filtering off with suction
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=C1C#N)CC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |